molecular formula C7H11N3O2S B13184436 3-Amino-N,N-dimethylpyridine-2-sulfonamide

3-Amino-N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B13184436
M. Wt: 201.25 g/mol
InChI Key: XYVGSHVIDICCBS-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpyridine-2-sulfonamide is a chemical compound with the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of an amino group, a dimethyl group, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide typically involves the reaction of 3-amino-2-chloropyridine with dimethylamine and a sulfonamide source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

3-Amino-N,N-dimethylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,N-dimethylpyridine-2-sulfonamide is unique due to its specific structural features, including the pyridine ring and the combination of amino, dimethyl, and sulfonamide groups.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

3-amino-N,N-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3

InChI Key

XYVGSHVIDICCBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC=N1)N

Origin of Product

United States

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